L-Isoleucine7-amido-4-methylcoumarintrifluroacetate
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Overview
Description
Preparation Methods
The synthesis of L-Isoleucine7-amido-4-methylcoumarintrifluroacetate involves several steps. The reaction conditions typically involve the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of L-Isoleucine7-amido-4-methylcoumarintrifluroacetate involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to enzymes or proteins, enabling the study of their activities and interactions . The molecular pathways involved include the binding of the compound to active sites of enzymes, leading to changes in fluorescence that can be measured and analyzed .
Comparison with Similar Compounds
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate can be compared with other similar compounds such as L-Isoleucine7-amido-4-methylcoumarin . While both compounds share similar structures, the presence of the trifluoroacetate group in this compound enhances its stability and solubility . This makes it more suitable for certain applications, particularly in industrial and medical research .
Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and properties .
Properties
Molecular Formula |
C18H17F3N2O7 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-5-[[4-methyl-2-oxo-7-(2,2,2-trifluoroacetyl)oxychromen-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H17F3N2O7/c1-7(13(22)15(25)26)5-12(24)23-14-8(2)10-4-3-9(6-11(10)30-16(14)27)29-17(28)18(19,20)21/h3-4,6-7,13H,5,22H2,1-2H3,(H,23,24)(H,25,26)/t7-,13-/m0/s1 |
InChI Key |
LAYIEHLYJBOXFT-CPFSXVBKSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F)NC(=O)C[C@H](C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F)NC(=O)CC(C)C(C(=O)O)N |
Origin of Product |
United States |
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